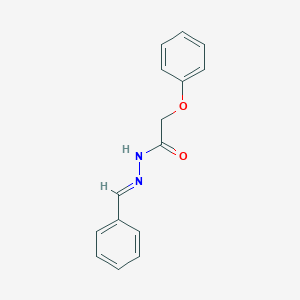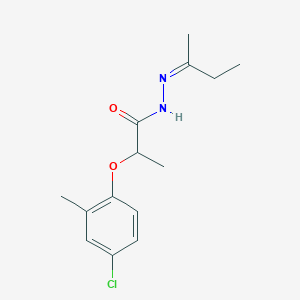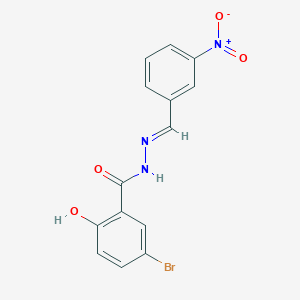
N'-benzylidene-2-phenoxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzylidene-2-phenoxyacetohydrazide (abbreviated as BPHA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. BPHA is a hydrazone derivative that is synthesized by the reaction of benzaldehyde with 2-phenoxyacetohydrazide.
Scientific Research Applications
N'-benzylidene-2-phenoxyacetohydrazide has been extensively studied for its potential applications in various fields. In medicine, N'-benzylidene-2-phenoxyacetohydrazide has been reported to exhibit anticancer, antiviral, and antibacterial activities. It has also been studied as a potential drug for the treatment of Alzheimer's disease. In agriculture, N'-benzylidene-2-phenoxyacetohydrazide has been studied as a potential herbicide and fungicide.
Mechanism of Action
The mechanism of action of N'-benzylidene-2-phenoxyacetohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes or proteins involved in various cellular processes. For example, N'-benzylidene-2-phenoxyacetohydrazide has been reported to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. It has also been reported to inhibit the activity of histone deacetylases, which are involved in gene expression.
Biochemical and Physiological Effects:
N'-benzylidene-2-phenoxyacetohydrazide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-benzylidene-2-phenoxyacetohydrazide can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N'-benzylidene-2-phenoxyacetohydrazide has been reported to exhibit antiviral activity against influenza virus and antibacterial activity against Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'-benzylidene-2-phenoxyacetohydrazide is its broad spectrum of activity against various diseases and pathogens. It is also relatively easy to synthesize and purify. However, one of the limitations of N'-benzylidene-2-phenoxyacetohydrazide is its low solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of N'-benzylidene-2-phenoxyacetohydrazide is not fully understood, which can make it difficult to optimize its use in experiments.
Future Directions
There are several future directions for the study of N'-benzylidene-2-phenoxyacetohydrazide. One direction is to further investigate its mechanism of action, which can lead to the development of more effective drugs. Another direction is to study its potential applications in agriculture, such as its use as a herbicide and fungicide. Additionally, more studies are needed to evaluate the safety and toxicity of N'-benzylidene-2-phenoxyacetohydrazide in humans and animals.
Conclusion:
In conclusion, N'-benzylidene-2-phenoxyacetohydrazide is a hydrazone derivative that has gained significant attention in scientific research due to its potential applications in various fields. It has been reported to exhibit anticancer, antiviral, and antibacterial activities, and has been studied as a potential drug for the treatment of Alzheimer's disease. N'-benzylidene-2-phenoxyacetohydrazide has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesis Methods
N'-benzylidene-2-phenoxyacetohydrazide is synthesized by the reaction of benzaldehyde with 2-phenoxyacetohydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol, methanol, or acetic acid. The resulting product is then purified by recrystallization or column chromatography. The chemical structure of N'-benzylidene-2-phenoxyacetohydrazide is shown below:
properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14N2O2/c18-15(12-19-14-9-5-2-6-10-14)17-16-11-13-7-3-1-4-8-13/h1-11H,12H2,(H,17,18)/b16-11+ |
InChI Key |
LUKSFLWQOOVCOS-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)

![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)
![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)




![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)

![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)

